

# Application Notes & Protocols: Characterization of Ir(MDQ)<sub>2</sub>(acac) via Photoluminescence and Electroluminescence Spectroscopy

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## Compound of Interest

Compound Name: Ir(MDQ)<sub>2</sub>(acac)

Cat. No.: B6593347

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## Introduction

Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate), commonly known as Ir(MDQ)<sub>2</sub>(acac), is a highly efficient organometallic phosphorescent emitter crucial for the development of Organic Light-Emitting Diodes (OLEDs).[1][2][3] This complex is renowned for its role as a red to orange dopant in the emissive layer of OLED devices, enabling the production of displays with vibrant colors, high efficiency, and long operational stability.[1][2] Its unique molecular structure facilitates efficient harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100% in phosphorescent OLEDs (PhOLEDs).[4][5] This document provides detailed protocols for characterizing the photophysical and electrical properties of Ir(MDQ)<sub>2</sub>(acac) using photoluminescence (PL) and electroluminescence (EL) spectroscopy.

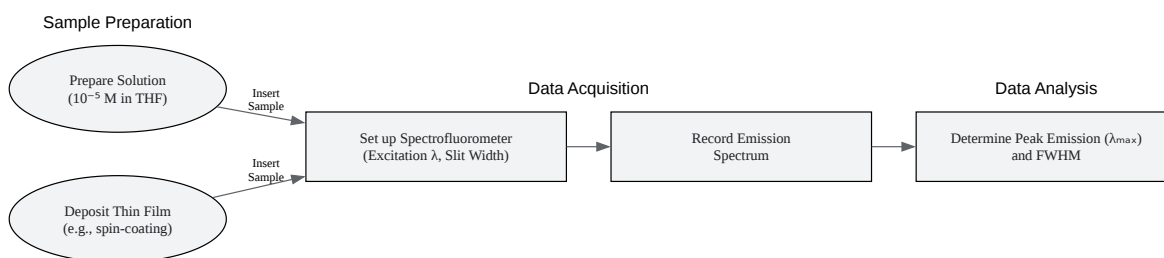
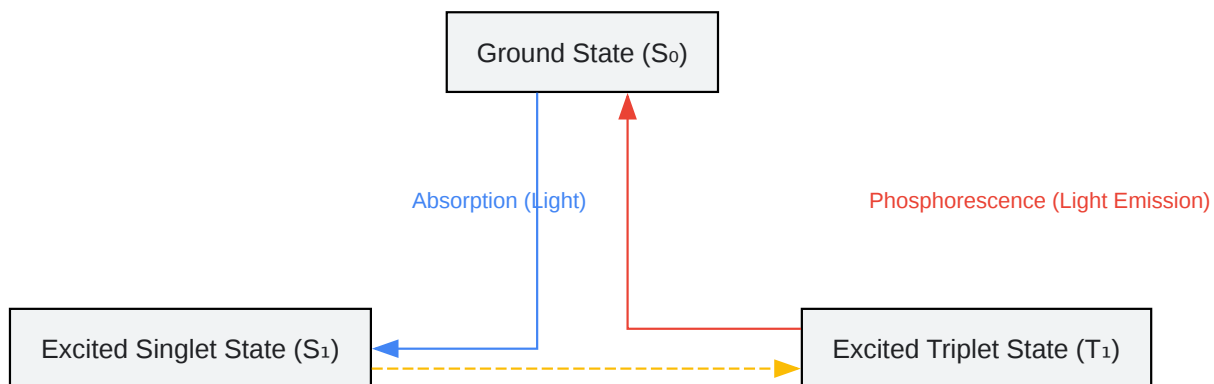
## Physicochemical and Photophysical Properties of Ir(MDQ)<sub>2</sub>(acac)

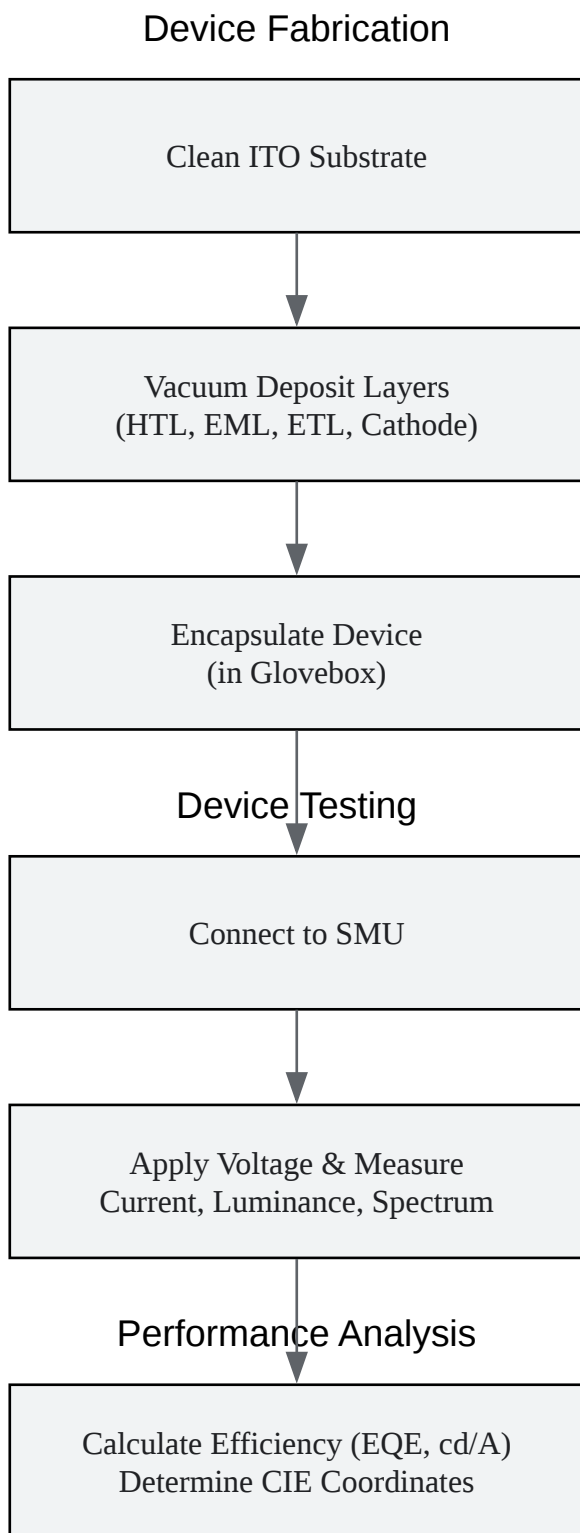
The fundamental properties of Ir(MDQ)<sub>2</sub>(acac) determine its performance as an emitter. These properties are summarized in the table below. The HOMO/LUMO levels are critical for designing efficient device architectures, ensuring balanced charge injection and transport.[1] The emission wavelength dictates the color of the emitted light, which for Ir(MDQ)<sub>2</sub>(acac) is in the orange-red region of the visible spectrum.[2][3]

Property	Value	Reference
Full Name	Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate)iridium(III)	[1][2]
CAS Number	536755-34-7	[1][2]
Chemical Formula	C <sub>39</sub> H <sub>29</sub> N <sub>4</sub> O <sub>2</sub> Ir	[1]
Appearance	Red powder/crystals	[1][2]
HOMO Level	5.4 eV	[1][2]
LUMO Level	2.8 eV	[1][2]
Absorption ( $\lambda_{\max}$ )	~370 nm (in DCM)	[1][2]
Emission ( $\lambda_{\max}$ )	~608 nm (in THF)	[1][2]
Triplet Lifetime ( $\tau$ )	~989 ns	[6]

## Energy Transition and Emission Mechanism

The photoluminescence of Ir(MDQ)<sub>2</sub>(acac) is governed by the principle of phosphorescence. Upon absorption of a photon, the molecule is promoted from its ground singlet state ( $S_0$ ) to an excited singlet state ( $S_1$ ). Due to the heavy iridium atom, strong spin-orbit coupling facilitates a rapid and efficient non-radiative transition known as intersystem crossing (ISC) to the triplet excited state ( $T_1$ ). The subsequent radiative decay from this "spin-forbidden" triplet state back to the ground state results in long-lived phosphorescent emission.[3]





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## References

- 1. noctiluca.eu [noctiluca.eu]
- 2. ossila.com [ossila.com]
- 3. Buy Ir(MDQ)<sub>2</sub>(acac) | 536755-34-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
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